3-iodo-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
3-iodo-N-(5-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(5-methylpyridin-2-yl)benzamide typically involves the iodination of a precursor compound followed by amide formation. One common synthetic route includes:
Iodination: The precursor compound, such as 5-methyl-2-pyridinecarboxylic acid, is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Amide Formation: The iodinated intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-iodo-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
- N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
- N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
Uniqueness
3-iodo-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methyl group on the pyridine ring differentiates it from other benzamide derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
3-iodo-N-(5-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-5-6-12(15-8-9)16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMPUASYWWNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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